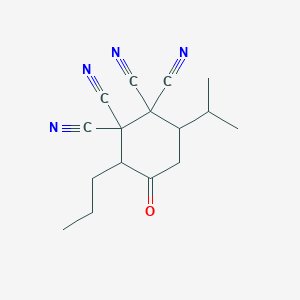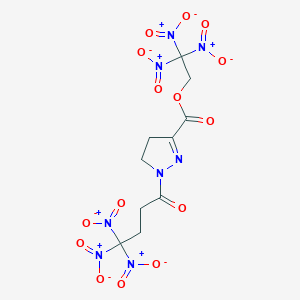![molecular formula C23H27N3O3 B14949558 N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B14949558.png)
N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-[2-(benzylcarbamoyl)ethyl]-6-oxopiperidine-3-carboxamide: is a complex organic compound with a unique structure that includes a piperidine ring, benzyl groups, and carbamoyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-[2-(benzylcarbamoyl)ethyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a piperidine derivative as the core structure, which is then functionalized through a series of reactions including alkylation, acylation, and carbamoylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-3-[2-(benzylcarbamoyl)ethyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Benzyl-3-[2-(benzylcarbamoyl)ethyl]-6-oxopiperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-3-[2-(benzylcarbamoyl)ethyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- N-Benzyl-β-(isonicotinylhydrazino)propionamide
- N-Isonicotinoyl-N′-[β-(N-benzylcarboxamido)ethyl]hydrazine
- Pyridine-4-carboxylic 2-[2-(benzylcarbamoyl)ethyl]hydrazide
Uniqueness: N-Benzyl-3-[2-(benzylcarbamoyl)ethyl]-6-oxopiperidine-3-carboxamide is unique due to its specific structural features, such as the piperidine ring and the presence of multiple benzyl and carbamoyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H27N3O3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c27-20(24-15-18-7-3-1-4-8-18)11-13-23(14-12-21(28)26-17-23)22(29)25-16-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,24,27)(H,25,29)(H,26,28) |
InChI Key |
MSLSRCGLBAZKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1=O)(CCC(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)


![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)

![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)
![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949526.png)

![N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine](/img/structure/B14949552.png)
![Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14949559.png)
